molecular formula C17H14O4 B2562849 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 1658-77-1

3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2562849
CAS No.: 1658-77-1
M. Wt: 282.295
InChI Key: DLDOVDSFVAFCQE-UHFFFAOYSA-N
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Description

3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its benzyl group at the 3-position, hydroxyl groups at the 7 and 8 positions, and a methyl group at the 4-position of the chromen-2-one core.

Scientific Research Applications

3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of “3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one” has been explored in various studies . For instance, one study found that the compound had a high degree of cytotoxic activity .

Safety and Hazards

The safety and hazards associated with “3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one” have been investigated in various studies . For instance, one study found that the compound had a high degree of cytotoxic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the benzyl group and hydroxyl groups at the 7 and 8 positions.

    3-Benzyl-4-methyl-2H-chromen-2-one: Lacks the hydroxyl groups at the 7 and 8 positions.

    7,8-Dihydroxy-4-methyl-2H-chromen-2-one: Lacks the benzyl group at the 3-position.

Properties

IUPAC Name

3-benzyl-7,8-dihydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-12-7-8-14(18)15(19)16(12)21-17(20)13(10)9-11-5-3-2-4-6-11/h2-8,18-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDOVDSFVAFCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1658-77-1
Record name 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
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